molecular formula C18H34O3 B1222090 12-Oxooctadecanoic acid CAS No. 925-44-0

12-Oxooctadecanoic acid

Cat. No. B1222090
CAS RN: 925-44-0
M. Wt: 298.5 g/mol
InChI Key: OFOWUDSDZLONKT-UHFFFAOYSA-N
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Description

12-Oxooctadecanoic acid, also known as 12-oxostearic acid or 12-KSA, is a naturally occurring fatty acid found in various plant and animal sources. It is a member of the oxylipin family of compounds and has been shown to have numerous biological effects, making it an area of interest for scientific research.

Scientific Research Applications

Synthesis and Derivatives 12-Oxooctadecanoic acid has been explored for its potential in synthesizing various chemical compounds. Alaiz et al. (1988) describe the oxidation of 12-oxo-(Z)-9-octadecenoic acid, leading to the production of erythro-9,10-Dihydroxy-12-oxooctadecanoic acid and 9,12-epoxyoctadeca-9,11-dienoic acid, highlighting its use in producing epoxy and hydroxy acids (Alaiz, Hidalgo, Zamora, Millán, Maza, & Vioque, 1988).

Chemical Analysis and Spectroscopy Tulloch (2006) focused on the preparation of specifically dideuterated octadecanoates and oxooctadecanoates, demonstrating the relevance of this compound in creating compounds used for detailed chemical analysis and spectroscopy (Tulloch, 2006).

Plant Mechanotransduction Signaling In the realm of plant biology, this compound plays a role in signaling. Stelmach et al. (1998) investigated the octadecanoid 12-oxo-phytodienoic acid (OPDA), a signaling compound in plant mechanotransduction, indicating its importance in plant physiological processes (Stelmach, Müller, Hennig, Laudert, Andert, & Weiler, 1998).

Corrosion Inhibition Ghareba and Omanovic (2010) explored the interaction of 12-aminododecanoic acid with carbon steel surfaces, indicating potential applications of derivatives of this compound in developing 'green' corrosion inhibitors (Ghareba & Omanovic, 2010).

Safety and Hazards

It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling 12-Oxooctadecanoic acid. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

12-Oxooctadecanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is lipoxygenase, which catalyzes the oxidation of fatty acids, leading to the formation of oxylipins, including this compound . This compound also interacts with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation . The interaction between this compound and these biomolecules is crucial for maintaining cellular homeostasis and regulating metabolic processes.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of PPARs, leading to changes in the expression of genes involved in lipid metabolism and inflammation . Additionally, this compound has been found to affect the function of adipocytes, promoting the differentiation of preadipocytes into mature adipocytes and enhancing lipid storage . This compound also plays a role in regulating insulin sensitivity and glucose metabolism, making it relevant in the context of metabolic disorders such as diabetes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to PPARs, leading to the activation or inhibition of these nuclear receptors . This binding results in changes in the transcription of target genes involved in lipid metabolism, inflammation, and energy homeostasis . Additionally, this compound can modulate the activity of enzymes involved in fatty acid oxidation and synthesis, further influencing cellular metabolism . The compound’s ability to interact with multiple biomolecules highlights its importance in regulating metabolic processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in lipid metabolism and insulin sensitivity . These temporal effects are important for understanding the potential therapeutic applications and safety of this compound in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to improve lipid metabolism and insulin sensitivity, making it beneficial for managing metabolic disorders . At high doses, this compound can have toxic effects, including liver damage and impaired glucose metabolism . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the octadecanoid pathway, which is responsible for the production of bioactive lipid mediators . This compound is also a substrate for enzymes involved in fatty acid oxidation and synthesis, such as acyl-CoA oxidase and fatty acid synthase . The interactions between this compound and these enzymes play a crucial role in regulating metabolic flux and maintaining cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via fatty acid transporters, such as CD36 and FATP . Once inside the cell, this compound can bind to intracellular proteins, such as fatty acid-binding proteins (FABPs), which facilitate its transport to specific cellular compartments . The distribution of this compound within cells is essential for its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in lipid metabolism . Additionally, this compound can be targeted to specific organelles, such as the mitochondria and peroxisomes, where it participates in fatty acid oxidation and energy production . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

properties

IUPAC Name

12-oxooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOWUDSDZLONKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239019
Record name 12-Oxooctadecanoic acid
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

925-44-0
Record name 12-Oxooctadecanoic acid
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Record name 12-Oxooctadecanoic acid
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Record name 12-Oxooctadecanoic acid
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Record name 12-Oxooctadecanoic acid
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Record name Octadecanoic acid, 12-oxo
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Record name 12-OXOOCTADECANOIC ACID
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Synthesis routes and methods I

Procedure details

12-Hydroxystearic acid (2 g) dissolved in a 10% methanolic hydrochloric acid solution was stirred at room temperature for 2 hours. The mixture was then concentrated and distributed into chloroform and water, and the chloroform layer was washed with a 1% aqueous sodium hydrogen carbonate solution and water, dried with anhydrous sodium sulfate and concentrated to give the methyl ester of 12-hydroxystearic acid (2.0 g). To the methyl ester of 2-hydroxystearic acid (2.0 g) dissolved in methylene chloride (50 ml) were added Celite (4 g) and pyridinium chlorochromate (6 g), and the mixture was stirred at room temperature for 24 hours. Precipitates produced were removed by filtration. The filtrate mixed with silica gel (10 g) was concentrated and eluted with n-hexane-ethyl acetate (5:1) to give the methyl ester of 12-oxo-stearic acid (1.8 g). Then, the methyl ester of 12-oxo-stearic acid (1.8 g) was suspended into the mixed solvent of ethanol-water (1:1), and the potassium hydroxide (1.7 g) was dissolved in the suspension. The reaction mixture was heated to a temperature of 70° C. and stirred for 30 minutes. The reaction mixture was then cooled, adjusted to acidic range of pH by adding water and an excessive amount of citric acid and extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated to give 12-oxostearic acid (1.6 g). After the 12-oxostearic acid (500 mg) was dissolved in N,N-dimethylformamide (DMF), para-nitrophenol (231 mg) and N,N'-dicyclohexylcarbodiimide (343 mg) were added, and the mixture was stirred for 12 hours. The reaction mixture was filtered, and the solvent was removed by distillation to give the active ester of 12-oxostearic acid. The active ester (438 mg) was dissolved in DMF, 6-(4'-N-glycyl-spicaminyl-amino)purine hydrochloride (400 mg) and triethylamine (2.0 ml) were added to the solution. The mixture was stirred for 12 hours. After the solvent was removed by distillation, the residue was subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (from 7:1 to 5:1) to give SPK102 in the yield of 143 mg.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

12-Hydroxystearic acid (2 g) dissolved in a 10% methanolic hydrochloric acid solution was stirred at room temperature for 2 hours. The mixture was then concentrated and distributed into chloroform and water, and the chloroform layer was washed with a 1% aqueous sodium hydrogen carbonate solution and water, dried with anhydrous sodium sulfate and concentrated to give the methyl ester of 12-hydroxystearic acid (2.0 g). To the methyl ester of 2-hydroxystearic acid (2.0 g) dissolved in methylene chloride (50 ml) were added Celite (4 g) and pyridinium chlorochromate (6 g), and the mixture was stirred at room temperature for 24 hours. Precipitates produced were removed by filtration. The filtrate mixed with silica gel (10 g) was concentrated and eluted with n-hexane-ethyl acetate (5:1) to give the methyl ester of 12-oxo-stearic acid (1.8 g). Then, the methyl ester of -oxo-stearic acid (1.8 g) was suspended into the mixed solvent of ethanol-water (1:1), and the potassium hydroxide (1.7 g) was dissolved in the suspension. The reaction mixture was heated to a temperature of 70° C. and stirred for 30 minutes. The reaction mixture was then cooled, adjusted to acidic range of pH by adding water and an excessive amount of citric acid and extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated to give 12-oxostearic acid (1.6 g). After the 12-oxostearic acid (500 mg) was dissolved in N,N-dimethylformamide (DMF), para-nitrophenol (231 mg) and N,N'-dicyclohexylcarbodiimide (343 mg) were added, and the mixture was stirred for 12 hours. The-reaction mixture was filtered, and the solvent was removed by distillation to give the active ester of 12-oxostearic acid. The active ester (438 mg) was dissolved in DMF, 6-(4'-N-glycyl-spicaminyl-amino)purine hydrochloride (400 mg) and triethylamine (2.0 ml) were added to the solution. The mixture was stirred for 12 hours. After the solvent was removed by distillation, the residue was subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (from 7:1 to 5:1) to give SPK102 in the yield of 143 mg.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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